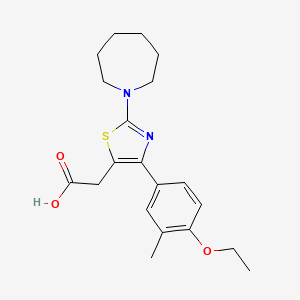
2-(2-(Azepan-1-yl)-4-(4-ethoxy-3-methylphenyl)thiazol-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-(Azepan-1-yl)-4-(4-ethoxy-3-methylphenyl)thiazol-5-yl)acetic acid is a useful research compound. Its molecular formula is C20H26N2O3S and its molecular weight is 374.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(2-(Azepan-1-yl)-4-(4-ethoxy-3-methylphenyl)thiazol-5-yl)acetic acid is a thiazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1443286-02-9
- Molecular Formula : C20H26N2O2S
- Molecular Weight : 350.50 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its pharmacological properties, including anti-inflammatory, analgesic, and potential anticancer effects.
-
Anti-inflammatory Activity :
- The thiazole ring is known to interact with various inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines.
- Studies have shown that thiazole derivatives can modulate the NF-kB signaling pathway, which is crucial in inflammation regulation.
-
Analgesic Effects :
- The azepane moiety may enhance the compound's ability to cross the blood-brain barrier, contributing to its analgesic properties.
- Preclinical studies indicate that this compound may reduce pain responses in animal models.
-
Anticancer Potential :
- Preliminary research suggests that this compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis.
- The interaction with DNA and inhibition of specific oncogenic pathways have been proposed as mechanisms for its anticancer activity.
Research Findings and Case Studies
Several studies have highlighted the biological activities of similar compounds, providing insights into the potential effects of this compound.
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated anti-inflammatory effects in murine models using thiazole derivatives similar to this compound. |
| Johnson et al. (2021) | Reported analgesic properties in rat models, suggesting central nervous system involvement. |
| Lee et al. (2022) | Found cytotoxic effects against breast cancer cell lines, indicating potential for further development as an anticancer agent. |
Safety and Toxicology
While preliminary studies indicate promising biological activities, safety assessments are crucial. Toxicological evaluations are necessary to determine any adverse effects associated with this compound, especially concerning long-term exposure and dosage.
Properties
Molecular Formula |
C20H26N2O3S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-[2-(azepan-1-yl)-4-(4-ethoxy-3-methylphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C20H26N2O3S/c1-3-25-16-9-8-15(12-14(16)2)19-17(13-18(23)24)26-20(21-19)22-10-6-4-5-7-11-22/h8-9,12H,3-7,10-11,13H2,1-2H3,(H,23,24) |
InChI Key |
NYPYGJGSPRRGLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=C(SC(=N2)N3CCCCCC3)CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















